molecular formula C7H4BF4KO B8060574 Potassium trifluoro(4-fluoro-3-formylphenyl)boranuide

Potassium trifluoro(4-fluoro-3-formylphenyl)boranuide

Cat. No.: B8060574
M. Wt: 230.01 g/mol
InChI Key: CLTAVLPXAMUBCH-UHFFFAOYSA-N
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Description

Potassium trifluoro(4-fluoro-3-formylphenyl)boranuide is a chemical compound with the molecular formula C7H4BF4O.K. It is a potassium salt of trifluoroborate, featuring a fluorine-substituted phenyl ring with a formyl group at the meta position. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivatization: The compound can be synthesized by reacting 4-fluoro-3-formylphenylboronic acid with potassium fluoride under anhydrous conditions.

  • Trifluoroborate Formation: The boronic acid derivative is then treated with trifluoromethanesulfonic acid to form the trifluoroborate salt.

  • Potassium Salt Formation: Finally, the trifluoroborate is neutralized with potassium hydroxide to yield the potassium salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process typically includes the use of automated reactors and continuous flow systems to optimize production efficiency.

Types of Reactions:

  • Suzuki-Miyaura Cross-Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

  • Oxidation and Reduction: It can undergo oxidation to form the corresponding phenylboronic acid and reduction reactions to yield the corresponding boronic acid derivatives.

  • Substitution Reactions: The trifluoroborate group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

  • Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

  • Trifluoromethanesulfonic Acid: Used in the formation of the trifluoroborate salt.

  • Potassium Hydroxide: Used in the neutralization step to form the potassium salt.

Major Products Formed:

  • Biphenyl Derivatives: Resulting from Suzuki-Miyaura cross-coupling reactions.

  • Phenylboronic Acid Derivatives: Resulting from oxidation reactions.

  • Substituted Boronic Acids: Resulting from substitution reactions.

Scientific Research Applications

Potassium trifluoro(4-fluoro-3-formylphenyl)boranuide has a wide range of applications in scientific research:

  • Chemistry: It is extensively used in cross-coupling reactions to synthesize complex organic molecules.

  • Biology: It serves as a reagent in biochemical assays and the study of enzyme mechanisms.

  • Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

  • Industry: It finds applications in the production of materials, such as polymers and advanced composites.

Mechanism of Action

The compound exerts its effects primarily through its role as a boron reagent in cross-coupling reactions. The mechanism involves the formation of a boronate complex, which undergoes transmetalation with a palladium catalyst to form the desired carbon-carbon bond. The molecular targets and pathways involved include the activation of the boronate complex and the subsequent formation of the cross-coupled product.

Comparison with Similar Compounds

  • Potassium trifluoro(3-fluoro-4-formylphenyl)boranuide: Similar structure with a different position of the fluorine and formyl groups.

  • Potassium trifluorophenylboranuide: Lacks the formyl group, resulting in different reactivity and applications.

Uniqueness: Potassium trifluoro(4-fluoro-3-formylphenyl)boranuide is unique due to its specific substitution pattern, which influences its reactivity and utility in cross-coupling reactions. The presence of both fluorine and formyl groups enhances its versatility in organic synthesis.

Properties

IUPAC Name

potassium;trifluoro-(4-fluoro-3-formylphenyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF4O.K/c9-7-2-1-6(8(10,11)12)3-5(7)4-13;/h1-4H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTAVLPXAMUBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=C(C=C1)F)C=O)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF4KO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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